5-Bromo-3-(hydroxyamino)indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

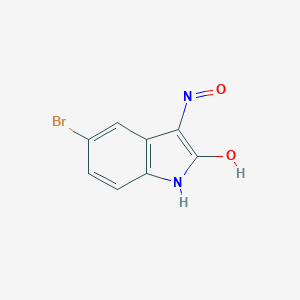

5-Bromo-3-(hydroxyamino)indol-2-one is a chemical compound with the molecular formula C8H5BrN2O2 . It is also known by several synonyms such as (3Z)-5-bromo-1H-indole-2,3-dione 3-oxime, 5-bromoisatin-3-oxime, and 5-Bromo-1H-indole-2,3-dione 3-oxime .

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-(hydroxyamino)indol-2-one is characterized by the presence of a bromine atom, a hydroxyamino group, and an indol-2-one group . The exact structure can be determined using techniques like X-ray crystallography, but such data is not available in the retrieved resources.Scientific Research Applications

Biotechnological Applications

Indole derivatives have been explored for their biotechnological applications, particularly in the context of antibacterial agents. For example, substituted indoles have shown effectiveness in destroying persister cells of various bacteria by damaging their membranes . While this does not directly reference 5-Bromo-3-(hydroxyamino)indol-2-one, it suggests potential research avenues in biotechnology focused on antibacterial properties.

Chemical Synthesis

Indoles are prevalent moieties in many natural products and pharmaceuticals. The synthesis of indole derivatives, such as through Fischer indole synthesis, is a significant area of research with various applications in creating complex molecules . This could imply that 5-Bromo-3-(hydroxyamino)indol-2-one may be used as an intermediate or target molecule in synthetic chemistry research.

Plant Biology

Indole derivatives like Indole-3-acetic acid play a crucial role as plant hormones. Research into the biological pathways and effects of such compounds is vital for understanding plant growth and development . This indicates that 5-Bromo-3-(hydroxyamino)indol-2-one could be studied for its effects on plant biology.

Lac Gene Detection Systems

Some indole derivatives are used in Lac gene detection systems, which are essential tools in molecular biology for identifying gene expression . This suggests that 5-Bromo-3-(hydroxyamino)indol-2-one might have applications in gene detection and expression analysis.

Pharmacological Research

Indole derivatives exhibit a range of pharmacological activities, making them subjects of interest in drug discovery and medicinal chemistry . Research into 5-Bromo-3-(hydroxyamino)indol-2-one could explore its potential pharmacological effects.

Future Directions

Mechanism of Action

Target of Action

5-Bromo-3-(hydroxyamino)indol-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 5-Bromo-3-(hydroxyamino)indol-2-one may also interact with various targets in the body.

Mode of Action

Given the broad biological activities of indole derivatives , it can be inferred that this compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Bromo-3-(hydroxyamino)indol-2-one may influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

5-bromo-3-nitroso-1H-indol-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(11-13)8(12)10-6/h1-3,10,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILCZXVTPJFFDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420856 |

Source

|

| Record name | 5-bromo-3-(hydroxyamino)indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-(hydroxyamino)indol-2-one | |

CAS RN |

49675-78-7 |

Source

|

| Record name | 5-bromo-3-(hydroxyamino)indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)

![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)